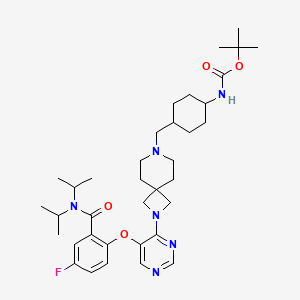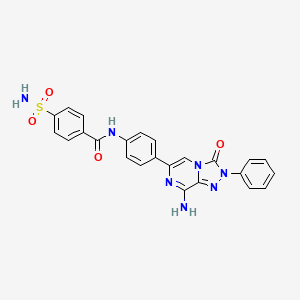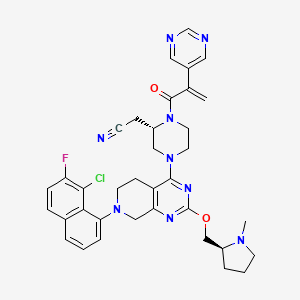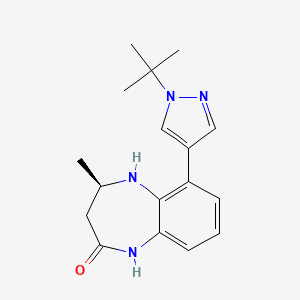
(1s,4s)-Menin-MLL inhibitor-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,4s)-Menin-MLL inhibitor-23 is a synthetic compound designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, making this compound a potential therapeutic agent in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-Menin-MLL inhibitor-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Step 1: Formation of intermediate A through a condensation reaction.
Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.
Step 3: Final coupling of intermediate B with a specific reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction efficiency.
Purification techniques: Such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1s,4s)-Menin-MLL inhibitor-23 may undergo various chemical reactions, including:
Oxidation: Conversion to an oxidized form using oxidizing agents.
Reduction: Reduction to a more reduced form using reducing agents.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while substitution could result in a compound with a different functional group.
科学研究应用
(1s,4s)-Menin-MLL inhibitor-23 has several scientific research applications, including:
Chemistry: Studying the interaction between menin and MLL proteins.
Biology: Investigating the role of menin-MLL interaction in cellular processes.
Medicine: Developing potential therapies for leukemia and other cancers.
Industry: Potential use in the development of diagnostic tools or therapeutic agents.
作用机制
The mechanism of action of (1s,4s)-Menin-MLL inhibitor-23 involves binding to the menin protein, thereby preventing its interaction with MLL proteins. This inhibition disrupts the downstream signaling pathways that contribute to the development of leukemia. Key molecular targets and pathways include:
Menin protein: The primary target of the inhibitor.
MLL proteins: Interaction partners of menin.
Downstream signaling pathways: Pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- (1s,4s)-Menin-MLL inhibitor-1
- (1s,4s)-Menin-MLL inhibitor-2
- (1s,4s)-Menin-MLL inhibitor-3
Uniqueness
(1s,4s)-Menin-MLL inhibitor-23 may have unique properties compared to similar compounds, such as:
- Higher potency: More effective at inhibiting menin-MLL interaction.
- Better selectivity: More selective for menin over other proteins.
- Improved pharmacokinetics: Better absorption, distribution, metabolism, and excretion properties.
属性
分子式 |
C36H53FN6O4 |
|---|---|
分子量 |
652.8 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45) |
InChI 键 |
HATUKNGROGAFLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)






![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)


